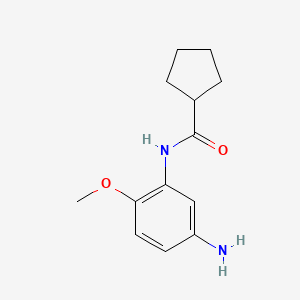

![molecular formula C12H14F3NO2 B1320497 [2-吗啉-5-(三氟甲基)苯基]甲醇 CAS No. 886851-51-0](/img/structure/B1320497.png)

[2-吗啉-5-(三氟甲基)苯基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the chiral synthesis of a morpholine derivative is described as a seven-step process starting from cinnamyl alcohol-2,3-epoxide, with an overall yield of 17% . Another synthesis method for a morpholine derivative involves a reaction sequence including amine cyclization and reduction, yielding a 70.3% product . These methods highlight the intricacies involved in synthesizing morpholine-based compounds, which could be extrapolated to the synthesis of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol”.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation as seen in the compound with a substituted triazolyl group . The dihedral angles between the phenyl rings and the methanol group in biphenyl-2-methanol suggest that similar steric considerations might be relevant for the target compound .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the conversion of a morpholine derivative to potential norepinephrine reuptake inhibitors demonstrates the synthetic utility of these compounds . Additionally, morpholine can promote a three-component reaction involving Knoevenagel condensation, Michael addition, and aldol condensation . These reactions could be pertinent when considering the reactivity of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol”.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol” are not directly reported, the properties of related compounds can provide insights. For instance, the crystallization behavior of biphenyl-2-methanol in a non-centrosymmetric monoclinic space group indicates how morpholine derivatives might crystallize . The solubility, melting points, and stability of these compounds would also be important to consider, although such data would need to be determined experimentally for the compound .

科学研究应用

电化学性质和聚集行为

- 研究背景:对新型树状轴向吗啉双取代硅酞菁及其衍生物(包括 [3,5-双(2-吗啉-4-基乙氧基)苯基]甲醇)的研究重点关注其电化学和聚集性质 (Bıyıklıoğlu, 2015)。

- 研究结果:这些配合物在各种溶剂中表现出非聚集行为,并表现出独特的电化学性质,如循环伏安法技术所揭示的。

对生物系统中脂质动力学的影响

- 研究背景:研究了甲醇(一种常见的增溶剂)对生物和合成膜中脂质动力学的影响 (Nguyen 等人,2019 年)。

- 研究结果:甲醇浓度的增加显著影响了膜模型中的脂质转移和翻转动力学,表明其对双层组成和膜相关过程的影响。

醇类新黄烷类化合物的合成

- 研究背景:进行了一项研究,合成由芝麻酚和其他酚类化合物制备的差向异构 2-吗啉基-4-苯基苯并吡喃衍生物 (Jurd, 1991)。

- 研究结果:该合成过程涉及在甲醇中与肉桂醛和吗啉反应,为醇类新黄烷类化合物的制备提供了有用的中间体。

用于毒性离子检测的化学传感器

- 研究背景:研究重点关注使用吗啉衍生物开发化学传感器,以选择性识别有毒的 Pd2+ 离子 (Shally 等人,2020 年)。

- 研究结果:这些化学传感器在甲醇中对 Pd2+ 离子表现出很高的选择性和灵敏度,在环境监测和毒性研究中具有潜在的应用。

化学反应中的溶剂效应

- 研究背景:在几项研究中研究了甲醇和其他溶剂对涉及吗啉衍生物的化学反应的影响,考察了在不同溶剂环境中蒸汽-液体平衡、动力学行为和反应途径等方面 (Pettenati 等人,1990 年);(Harifi‐Mood 等人,2013 年)。

手性合成和药物应用

- 研究背景:手性合成吗啉衍生物,例如 (2S,3S)-2-(2-吗啉-2-基-2-苯氧基甲氧基)苯酚,因其在药物应用中的潜力而受到探索 (Prabhakaran 等人,2004 年)。

- 研究结果:这些化合物显示出作为去甲肾上腺素再摄取抑制剂的潜力,表明它们在治疗神经系统疾病中的重要性。

安全和危害

- MSDS : The Material Safety Data Sheet (MSDS) provides essential safety information. You can find it here.

未来方向

Research avenues for [2-Morpholino-5-(trifluoromethyl)phenyl]methanol could include:

- Investigating its potential applications in drug discovery or materials science.

- Assessing its toxicity and environmental impact.

- Exploring its reactivity in various chemical transformations.

Please note that the availability of this compound may vary, and additional studies are essential to uncover its full potential. If you require further details or have specific questions, feel free to ask! 😊

属性

IUPAC Name |

[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7,17H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVJYGRFMSNHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594635 |

Source

|

| Record name | [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Morpholino-5-(trifluoromethyl)phenyl]methanol | |

CAS RN |

886851-51-0 |

Source

|

| Record name | [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。